1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that features an indane structure with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of indanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Saturated indane derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in having an aminoethyl group but differs in the core structure.
1-(2-aminoethyl)piperazine: Shares the aminoethyl group but has a piperazine ring instead of an indane structure.
Uniqueness
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indane core, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
1-(2-aminoethyl)-2,3-dihydro-1H-inden-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
The compound is characterized by its unique structure, which includes a dihydroindene core with an aminoethyl side chain. The molecular formula is C9H11NO, and it has been studied for its interactions with various biological targets.
Antiviral and Antimicrobial Properties
Research indicates that derivatives of 1-indanones, which include this compound, exhibit significant antiviral and antimicrobial activities. A review of synthetic methods and biological applications highlighted that these compounds can inhibit the activity of viruses and bacteria effectively .
Neuroprotective Effects
Studies have shown that certain indanone derivatives can inhibit cholinesterases (AChE and BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against AChE, suggesting potent neuroprotective effects .
Anti-inflammatory Activity
The compound may also play a role in modulating inflammatory pathways. Inflammation is a critical factor in many chronic diseases, including neurodegenerative disorders. Research has identified potential mechanisms through which indanone derivatives can inhibit pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, analogs of this compound were tested for their ability to inhibit cell proliferation in ovarian cancer cells (OVCAR-3), showing significant antiproliferative activity at concentrations exceeding 100 μM .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and neurodegeneration. In a study involving middle cerebral artery occlusion (MCAO), administration of similar compounds led to reduced brain infarct volume and improved neurological outcomes by modulating inflammatory responses .
Data Tables
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO/c12-8-7-11(13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |
InChI Key |
PZHWGICWNJEDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CCN)O |
Origin of Product |
United States |
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